6-bromo-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-1-methyl-1H-indole-2-carboxylic acid is a brominated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to various downstream effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely and would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methylindole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted indoles with various functional groups.
Oxidation Reactions: Products include indole-2-carboxaldehyde or indole-2-carboxylic acid derivatives.
Reduction Reactions: Products include indole-2-methanol or indole-2-carboxaldehyde.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe to study biological processes involving indole derivatives.
Material Science: It is used in the development of organic materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoindole-2-carboxylic acid
- 1-Methylindole-2-carboxylic acid
- 6-Bromo-1H-indole
Uniqueness
6-Bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYPDQJNZQBEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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